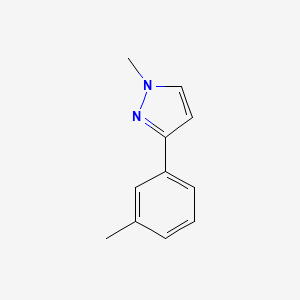

1-Methyl-3-(m-tolyl)-1H-pyrazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methyl-3-(3-methylphenyl)pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-9-4-3-5-10(8-9)11-6-7-13(2)12-11/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZTQKMPRIOIRNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NN(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 1 Methyl 3 M Tolyl 1h Pyrazole

Electrophilic Aromatic Substitution Reactions on the Pyrazole (B372694) Ring System

The pyrazole ring, being an electron-rich heteroaromatic system, readily undergoes electrophilic aromatic substitution. The position of substitution is directed by the electronic effects of the substituents on the ring. In 1-methyl-3-(m-tolyl)-1H-pyrazole, the nitrogen atoms and the methyl group influence the regioselectivity of these reactions.

Generally, electrophilic attack on the pyrazole ring occurs preferentially at the C4 position. rrbdavc.orgpharmaguideline.com This is because the intermediates formed by attack at C3 or C5 are highly unstable due to the positive charge being placed on an azomethine nitrogen. rrbdavc.org The intermediate for C4 attack does not suffer from this instability. The presence of the N-methyl group and the 3-m-tolyl group further modulates this reactivity. The methyl group is an activating group, while the tolyl group's influence is more complex, involving both inductive and resonance effects.

Common electrophilic substitution reactions include:

Halogenation: Introduction of a halogen (Cl, Br) at the C4 position.

Nitration: Substitution with a nitro group (NO2) at the C4 position, typically using a mixture of nitric and sulfuric acids. libretexts.orglibretexts.org

Sulfonation: Introduction of a sulfonic acid group (SO3H) at the C4 position.

Friedel-Crafts Acylation and Alkylation: While Friedel-Crafts reactions can be sluggish on deactivated rings, they can proceed on activated pyrazole systems, leading to the introduction of acyl or alkyl groups, usually at the C4 position. masterorganicchemistry.com

The general mechanism for electrophilic aromatic substitution involves a two-step process: the initial attack of the electrophile to form a resonance-stabilized carbocation intermediate (arenium ion), followed by the loss of a proton to restore aromaticity. uci.edu

Nucleophilic Attack and Ring Transformation Mechanisms

While less common than electrophilic substitution on the electron-rich pyrazole ring, nucleophilic attack can occur, particularly under forcing conditions or when the ring is activated by electron-withdrawing groups.

Regioselectivity in Nucleophilic Additions to the Pyrazole Core

The pyrazole ring itself is generally resistant to nucleophilic attack due to its electron-rich nature. However, certain positions can be rendered electrophilic. The C3 and C5 positions of the pyrazole ring are considered electrophilic in nature and are the preferred sites for nucleophilic attack. nih.gov The regioselectivity of nucleophilic additions is highly dependent on the nature of the nucleophile and the specific substitution pattern on the pyrazole ring. For instance, in some substituted pyrazoles, nucleophilic attack has been observed at both the C3 and C5 positions. researchgate.net

Rearrangement Mechanisms (e.g., ANRORC reactions)

A significant class of reactions involving nucleophilic attack on heterocyclic systems is the ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanism. wikipedia.org This pathway is particularly relevant for substituted pyrazoles and other azines. The reaction is initiated by the addition of a nucleophile to the heterocyclic ring, leading to a ring-opened intermediate. This intermediate can then undergo recyclization to form a new heterocyclic ring, often with the incorporation of atoms from the nucleophile.

For pyrazoles, the ANRORC mechanism can lead to ring transformations. For example, reactions of dinitropyrazoles with arylhydrazines have been shown to proceed via an ANRORC mechanism, resulting in the formation of different regioisomeric pyrazoles. researchgate.net This process involves the initial nucleophilic attack of the hydrazine (B178648) on the pyrazole ring, followed by ring opening and subsequent ring closure to yield the product. researchgate.net The exact course of the reaction and the nature of the final product are highly dependent on the substituents present on both the pyrazole and the nucleophile.

Functional Group Interconversions and Derivatization Strategies on the m-Tolyl Substituent and Pyrazole Ring

The this compound scaffold offers multiple sites for further chemical modification, allowing for the synthesis of a diverse range of derivatives. These transformations can be carried out on both the pyrazole ring and the m-tolyl substituent.

On the m-Tolyl Substituent:

The methyl group on the tolyl ring can be a handle for various functional group interconversions:

Oxidation: The methyl group can be oxidized to a carboxylic acid, an alcohol, or an aldehyde, depending on the oxidizing agent and reaction conditions.

Halogenation: Radical halogenation can introduce a halogen atom to the methyl group, creating a benzylic halide which is a versatile intermediate for further nucleophilic substitutions.

Aromatic Substitution: The tolyl ring itself can undergo further electrophilic aromatic substitution reactions, with the methyl group acting as an ortho-, para-director.

On the Pyrazole Ring:

N-Alkylation/Arylation: While the N1 position is already substituted with a methyl group, the N2 nitrogen can, under certain conditions, be alkylated or arylated to form pyrazolium (B1228807) salts. rrbdavc.org

Metalation and Cross-Coupling: The C-H bonds on the pyrazole ring can be deprotonated with strong bases to form organometallic intermediates. These can then be used in cross-coupling reactions (e.g., Suzuki, Heck) to introduce new carbon-carbon or carbon-heteroatom bonds. For example, a bromo-substituted pyrazole can undergo Suzuki-Miyaura cross-coupling with boronic acids to introduce new aryl or alkyl groups. nih.gov

Modification of Existing Functional Groups: If functional groups are introduced onto the pyrazole ring via electrophilic substitution (e.g., a nitro group), they can be further transformed. For instance, a nitro group can be reduced to an amino group, which can then be diazotized or acylated.

Reductive and Oxidative Transformations of the Pyrazole Ring System

The pyrazole ring exhibits a degree of stability towards both reduction and oxidation, a characteristic of its aromatic nature. However, under specific conditions, transformations can be achieved.

Reduction:

Unsubstituted pyrazole is generally stable under both catalytic and chemical reduction conditions. pharmaguideline.com However, the presence of substituents can influence its reactivity. Pyrazole derivatives can be reduced under various conditions. For instance, catalytic hydrogenation can sometimes lead to the reduction of the pyrazole ring, although this often requires harsh conditions. The choice of catalyst and reaction parameters is crucial to control the selectivity of the reduction, especially when other reducible functional groups are present in the molecule.

Oxidation:

The pyrazole ring itself is relatively resistant to oxidation. pharmaguideline.com Often, side-chain oxidation is more readily achieved. For example, an alkyl substituent on the pyrazole ring can be oxidized without affecting the ring itself. However, strong oxidizing agents can lead to the degradation of the pyrazole ring. The development of metal-mediated oxidation reactions has provided routes for the transformation of related heterocyclic systems, suggesting potential pathways for the controlled oxidation of pyrazole derivatives. rsc.org

Spectroscopic and Structural Characterization of 1 Methyl 3 M Tolyl 1h Pyrazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for probing the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. In the case of pyrazole (B372694) derivatives, the chemical shifts of the pyrazole ring protons are particularly diagnostic. For instance, in a study of 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one, the signals for the pyrazole ring protons were observed at 7.65, 7.53, and 6.27 ppm. mdpi.com Similarly, for 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, the pyrazole hydrogens appeared as downfield singlets at 7.50 and 7.25 ppm. mdpi.com The methyl group protons on the pyrazole ring typically resonate further upfield, as exemplified by the singlet at 2.05 ppm in the same compound. mdpi.com The protons of the tolyl group in 1-methyl-3-(m-tolyl)-1H-pyrazole would exhibit characteristic aromatic signals, and the N-methyl group would present a distinct singlet.

Table 1: Representative ¹H NMR Data for Pyrazole Derivatives

| Compound | Functional Group | Chemical Shift (ppm) |

|---|---|---|

| 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one | Pyrazole ring protons | 7.65, 7.53, 6.27 |

| 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline | Pyrazole hydrogens | 7.50, 7.25 |

| 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline | Methyl groups on pyrazole rings | 2.05 |

| 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline | Aniline (B41778) ring hydrogens | 6.88, 6.62 |

| 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline | N-H protons | 3.85 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal. For pyrazole derivatives, the chemical shifts of the pyrazole ring carbons and the carbons of the substituent groups are of key interest. In 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one, the carbonyl group carbon is readily identified by its characteristic downfield signal at 194.7 ppm. mdpi.com The carbon atoms of the pyrazole and tolyl rings in this compound would appear in the aromatic region of the spectrum, typically between 100 and 150 ppm.

Table 2: Representative ¹³C NMR Data for a Pyrazole Derivative

| Compound | Functional Group | Chemical Shift (ppm) |

|---|---|---|

| 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one | Carbonyl group | 194.7 |

Advanced NMR Techniques (e.g., ¹⁹F NMR, ³¹P NMR for complexes)

For derivatives of this compound containing other NMR-active nuclei, such as fluorine or phosphorus, specialized NMR techniques are invaluable. ¹⁹F NMR is highly sensitive and provides a wide chemical shift range, making it an excellent tool for characterizing fluorinated compounds. The synthesis of trifluoromethylated pyrazoles like Celecoxib (B62257) and Mavacoxib can be monitored in real-time using benchtop ¹⁹F NMR spectroscopy. chemrxiv.org

³¹P NMR is essential for studying the structure and bonding of organometallic complexes involving phosphine (B1218219) ligands. For instance, the ³¹P{¹H} NMR spectrum of a mercury-platinum-hydride complex displayed a complex splitting pattern, indicative of a diplatinum compound with contributions from different ¹⁹⁵Pt isotopomers. researchgate.net In ruthenium complexes with phosphine ligands, a single peak in the ³¹P NMR spectrum can suggest the interaction of a single phosphorus atom with the metal center. researchgate.net

Vibrational Spectroscopy: Infrared (IR) Spectroscopic Analysis

Infrared (IR) spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" of the functional groups present. In the characterization of this compound and its derivatives, IR spectroscopy is used to confirm the presence of key structural features. For example, the IR spectrum of 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one shows a characteristic band for the C=O bond at 1663 cm⁻¹ and bands for C=N and C=C bonds in the range of 1570–1615 cm⁻¹. mdpi.com For 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, the presence of aromatic rings was confirmed by a band at 1626 cm⁻¹, and the N-H stretches of the aniline group were observed at 3328 cm⁻¹ and 3448 cm⁻¹. mdpi.com

Table 3: Representative IR Data for Pyrazole Derivatives

| Compound | Functional Group | Wavenumber (cm⁻¹) |

|---|---|---|

| 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one | C=O | 1663 |

| 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one | C=N, C=C | 1570–1615 |

| 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline | Aromatic rings | 1626 |

| 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline | N-H stretches | 3328, 3448 |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Elucidation (e.g., HRMS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule.

The fragmentation of pyrazoles in mass spectrometry is influenced by the substituents on the ring. researchgate.net Common fragmentation pathways include the loss of nitrogen (N₂) and hydrogen cyanide (HCN). researchgate.net For instance, the mass spectrum of 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline showed a base peak corresponding to the loss of one of the pyrazole rings, a plausible fragmentation given the electrospray ionization conditions. mdpi.com

Elemental Analysis (CHN Analysis)

Elemental analysis, specifically CHN analysis, is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a sample. This information is crucial for confirming the empirical formula of a newly synthesized compound. The structure of N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides was confirmed, in part, by elemental analysis. researchgate.net Similarly, the chemical formula of 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one was established through this method. mdpi.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions, offering an unambiguous depiction of the molecule's solid-state conformation.

For a compound such as this compound, a single-crystal X-ray diffraction study would reveal the exact spatial orientation of the pyrazole and meta-tolyl rings relative to each other. It would confirm the planarity of the pyrazole ring and determine the dihedral angle between the two aromatic systems. This structural information is crucial for understanding structure-property relationships, as the molecular packing and intermolecular forces (such as pi-stacking or hydrogen bonds) in the crystal lattice can influence the material's bulk properties.

While the synthesis of this compound has been reported, a search of the public scientific literature and crystallographic databases did not yield specific single-crystal X-ray diffraction data for this compound. However, analysis of related pyrazole derivatives provides insight into the type of structural data that would be obtained. For example, studies on substituted phenyl- and tolyl-pyrazoles often report a triclinic or monoclinic crystal system. nih.govmdpi.commdpi.com The detailed parameters obtained from such an analysis are typically presented in a standardized format, as shown in the illustrative table below.

Interactive Data Table: Illustrative Crystallographic Data for a Hypothetical Pyrazole Derivative

Users can sort the data by clicking on the column headers.

| Parameter | Value | Description |

| Crystal System | Monoclinic | The crystal system describing the lattice symmetry. |

| Space Group | P2₁/c | The specific symmetry group of the crystal. |

| a (Å) | 9.5408 | Unit cell dimension along the a-axis. |

| b (Å) | 9.5827 | Unit cell dimension along the b-axis. |

| c (Å) | 11.580 | Unit cell dimension along the c-axis. |

| α (°) | 90 | Unit cell angle. |

| β (°) | 105.838 | Unit cell angle. |

| γ (°) | 90 | Unit cell angle. |

| Volume (ų) | 1018.5 | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

Note: The data in this table is for an illustrative related compound, Methyl 5-Hydroxy-1-Phenyl-1H-Pyrazole-3-Carboxylate, and is not the experimental data for this compound. mdpi.com

Electronic Absorption Spectroscopy for UV-Vis Properties

Electronic absorption spectroscopy, commonly known as Ultraviolet-Visible (UV-Vis) spectroscopy, is a technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The wavelengths of light absorbed (λmax) are characteristic of the molecule's electronic structure, particularly its system of conjugated π-electrons.

For this compound, the UV-Vis spectrum is expected to show absorption bands corresponding to π → π* transitions within the pyrazole and tolyl aromatic rings. The conjugation between these two rings would influence the precise energy and intensity of these transitions. The solvent used for the measurement can also impact the spectrum by stabilizing the ground or excited states to different extents.

Interactive Data Table: Expected UV-Vis Absorption Properties

This table illustrates the type of data obtained from UV-Vis spectroscopy.

| Compound Name | λmax (nm) | Solvent | Transition Type | Reference |

| 1H-Pyrazole | ~210 | Gas | π → π | nist.govnist.gov |

| (E)-1-(1-Phenyl-1H-pyrazol-4-yl)-N-(1-(p-tolyl)-1H-pyrazol-5-yl)methanimine | 325, 415 | Methanol (B129727) | π → π | nepjol.info |

Note: This table presents data for the parent pyrazole and a complex derivative to provide context for the expected spectral region of interest for this compound.

Computational Chemistry and Theoretical Studies on 1 Methyl 3 M Tolyl 1h Pyrazole

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation to determine the electronic structure and predict various chemical and physical characteristics.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. aip.org It is a preferred method for many-electron systems as it balances computational cost with accuracy by calculating the properties of a molecule based on its electron density. aip.orgresearchgate.net For 1-Methyl-3-(m-tolyl)-1H-pyrazole, a DFT study, typically using a functional like B3LYP combined with a basis set such as 6-31G(d,p), would be employed to determine its electronic and structural properties. aip.orgnih.gov

Key parameters obtained from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.net A larger gap suggests higher stability and lower reactivity. Furthermore, DFT allows for the calculation of the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface. The MEP is invaluable for identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites, predicting how the molecule will interact with other chemical species. aip.orgresearchgate.net

Illustrative DFT-Derived Parameters for a Pyrazole (B372694) Derivative This table presents typical data that would be generated from a DFT analysis and is for illustrative purposes.

| Parameter | Illustrative Value | Significance |

| HOMO Energy | -6.5 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest empty orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Indicates chemical reactivity and stability; a larger gap implies higher stability. researchgate.net |

| Dipole Moment | 2.5 Debye | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. |

| Total Energy | -1500 Hartrees | The total electronic energy of the optimized molecule in its ground state. nih.gov |

The first step in most computational studies is to find the most stable three-dimensional arrangement of a molecule's atoms, a process known as geometry optimization. mdpi.comarxiv.org This iterative process calculates the energy and forces on each atom, adjusting their positions until a minimum energy conformation is found. arxiv.orgarxiv.org

For this compound, a key structural parameter is the dihedral angle between the plane of the pyrazole ring and the plane of the m-tolyl group. This angle determines the degree of conjugation between the two ring systems, which in turn affects the electronic properties of the molecule. Conformational analysis would involve rotating the tolyl group relative to the pyrazole ring to map the potential energy surface and identify the most stable (lowest energy) conformer. Various computational methods, from faster molecular mechanics to more accurate DFT, can be used for this purpose. mdpi.com The optimized geometry provides precise bond lengths, bond angles, and dihedral angles.

Table of Expected Optimized Geometrical Parameters This table illustrates the type of data obtained from geometry optimization studies on substituted pyrazoles and is for representative purposes only.

| Parameter | Bond/Angle | Illustrative Value |

| Bond Length | N1-N2 (pyrazole) | 1.35 Å |

| C3-C(tolyl) | 1.48 Å | |

| N1-C(methyl) | 1.47 Å | |

| Bond Angle | C5-N1-N2 (pyrazole) | 112° |

| N1-N2-C3 (pyrazole) | 105° | |

| Dihedral Angle | Pyrazole-Tolyl | 35° |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Activity Prediction (e.g., Topomer CoMFA)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. semanticscholar.orgnih.gov The fundamental principle is that the activity of a molecule is a function of its physicochemical properties, which are determined by its structure. semanticscholar.org These models are crucial in drug discovery for predicting the activity of new, unsynthesized compounds.

For a class of compounds like pyrazole derivatives, a QSAR study would involve:

Data Set: Assembling a group of pyrazole analogs with measured biological activity (e.g., enzyme inhibition IC₅₀ values).

Descriptor Calculation: Calculating various molecular descriptors for each compound. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic properties.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) to build a mathematical equation linking the descriptors to the activity. semanticscholar.org

Validation: Rigorously testing the model's predictive power using internal (cross-validation) and external test sets of compounds. nih.gov

Topomer CoMFA (Comparative Molecular Field Analysis) is an advanced 3D-QSAR technique that combines the strengths of topomer (topology-based) and CoMFA (3D field-based) methods. It would involve fragmenting this compound into smaller pieces, aligning them based on common substructures, and then calculating steric and electrostatic fields around them. The resulting model can be visualized as a 3D contour map, showing regions where increasing or decreasing steric bulk or electrostatic charge would likely enhance or diminish biological activity. This provides intuitive guidance for designing more potent analogs. nih.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). nih.govnih.gov This method is instrumental in drug design for understanding binding mechanisms and predicting binding affinity. mdpi.com

The process involves:

Preparation: Obtaining the 3D structures of both the ligand (from geometry optimization) and the target protein (often from a database like the Protein Data Bank). nih.gov

Docking Simulation: Using a docking program (e.g., AutoDock Vina) to systematically explore various positions and orientations of the ligand within the protein's active site. nih.gov

Scoring: Each potential binding pose is assigned a score, typically an estimation of the binding free energy (e.g., in kcal/mol), which indicates the stability of the ligand-receptor complex. The pose with the lowest energy score is considered the most likely binding mode. mdpi.com

For this compound, docking studies could be performed against various enzymes known to be targets for pyrazole-based inhibitors, such as cyclooxygenases (COX) or protein kinases. rsc.org The results would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and specific amino acid residues in the active site. This information is vital for explaining the molecule's activity and for guiding structural modifications to improve binding. rsc.org

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. matec-conferences.orgmdpi.com It defines a surface for a molecule where the contribution to the electron density from that molecule is equal to the contribution from all other molecules in the crystal. crystalexplorer.net

By mapping various properties onto this surface, one can gain detailed insights into crystal packing. Key maps include:

d_norm: A surface that highlights intermolecular contacts shorter than the van der Waals radii in red, contacts of normal length in white, and longer contacts in blue. This map is excellent for identifying key interactions like hydrogen bonds. mdpi.comscirp.org

Shape Index: This map reveals complementary hollows (red) and bumps (blue) on the surface, which are characteristic of π-π stacking interactions. acs.org

Fingerprint Plots: These are 2D histograms that summarize all the intermolecular contacts on the surface, providing a quantitative percentage contribution for each type of interaction (e.g., H···H, C···H, O···H). matec-conferences.org

For a crystal of this compound, Hirshfeld analysis would likely show that the crystal packing is dominated by H···H, C···H/H···C, and N···H/H···N contacts, which are common for N-heterocyclic compounds. matec-conferences.org The analysis would quantify the relative importance of these weak interactions in stabilizing the crystal structure.

Illustrative Hirshfeld Surface Contact Contributions This table shows representative data for a similar heterocyclic compound and is for illustrative purposes.

| Contact Type | Contribution to Hirshfeld Surface (%) | Description |

| H···H | 45.5% | Represents interactions between hydrogen atoms on adjacent molecules, typically the largest contributor. matec-conferences.org |

| C···H / H···C | 25.0% | Indicates interactions between carbon and hydrogen atoms, often part of C-H···π interactions. matec-conferences.org |

| N···H / H···N | 12.2% | Highlights potential weak hydrogen bonds involving the pyrazole nitrogen atoms. |

| C···C | 4.8% | Suggests the presence of π-π stacking interactions between aromatic rings. |

| Other | 12.5% | Includes all other minor contact types. |

Future Research Directions and Challenges in 1 Methyl 3 M Tolyl 1h Pyrazole Chemistry

Development of Novel and Sustainable Synthetic Routes

The synthesis of pyrazole (B372694) derivatives has traditionally relied on methods that can be resource-intensive and generate significant waste. nih.govmdpi.comnih.gov A primary challenge and a significant area for future research is the development of greener and more sustainable synthetic pathways to 1-Methyl-3-(m-tolyl)-1H-pyrazole. nih.govjetir.orgnumberanalytics.com This involves a shift towards methodologies that are not only efficient and high-yielding but also environmentally benign and economically viable. nih.gov

Key areas of focus include:

Green Catalysts: Investigating the use of reusable and non-toxic catalysts, such as ammonium (B1175870) chloride, to replace traditional acid catalysts. jetir.org

Alternative Energy Sources: Employing microwave irradiation and solvent-free reaction conditions to reduce reaction times and energy consumption. mdpi.comnih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste. nih.gov

Renewable Solvents: Utilizing solvents derived from renewable resources, such as ethanol (B145695), to lessen the environmental impact. jetir.org

Flow Chemistry: Exploring the use of continuous flow reactors, which can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes. mdpi.com

A comparative analysis of traditional versus green synthetic approaches highlights the potential for significant improvements in sustainability. nih.gov

Exploration of Undiscovered Reactivity Patterns and Transformation Pathways

The reactivity of the pyrazole ring is well-established, being susceptible to electrophilic substitution at the C4 position and generally less reactive towards nucleophiles at the C3 and C5 positions. mkuniversity.ac.inmdpi.com However, the specific influence of the 1-methyl and 3-(m-tolyl) substituents on the reactivity of this compound is an area ripe for exploration. Future research should aim to uncover novel transformation pathways and reactivity patterns. numberanalytics.com

This exploration could involve:

Functionalization Reactions: Investigating a wider range of electrophilic and nucleophilic substitution reactions to introduce new functional groups onto the pyrazole core and the tolyl ring. mkuniversity.ac.in The presence of electron-donating or electron-withdrawing groups can significantly alter the reactivity of the pyrazole system. mkuniversity.ac.in

Cycloaddition Reactions: Exploring the potential of the pyrazole ring to participate in various cycloaddition reactions, leading to the formation of more complex heterocyclic systems. numberanalytics.com

Metal-Catalyzed Cross-Coupling: Utilizing modern cross-coupling methodologies to forge new carbon-carbon and carbon-heteroatom bonds, thereby expanding the structural diversity of accessible derivatives.

Understanding how the interplay of the methyl and tolyl groups modulates the electronic properties and steric accessibility of the pyrazole core is crucial for designing new synthetic transformations. nih.gov

Advanced Spectroscopic Characterization Techniques and Data Interpretation

While standard spectroscopic techniques like NMR (¹H and ¹³C), IR, and mass spectrometry are routinely used to characterize pyrazole derivatives, there is room for the application of more advanced methods to gain deeper structural insights into this compound. nih.govmdpi.comvisnav.in

Future research in this area could include:

Advanced NMR Techniques: Employing two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) to unambiguously assign all proton and carbon signals, which can be particularly useful for complex derivatives.

X-ray Crystallography: Obtaining single-crystal X-ray diffraction data to definitively determine the solid-state structure, including bond lengths, bond angles, and intermolecular interactions. consensus.app

Computational Spectroscopy: Combining experimental data with theoretical calculations (e.g., DFT) to predict and interpret spectroscopic data with greater accuracy. researchgate.net

The following table provides an example of the kind of detailed spectroscopic data that is essential for the unambiguous characterization of this compound and its derivatives. mdpi.com

| Spectroscopic Data for a Representative Pyrazole Derivative | |

| Technique | Observed Data (Example: 5-phenyl-3-(m-tolyl)-1H-pyrazole) |

| ¹H NMR (400 MHz, DMSO-d6) | δ 13.25 (s, 1H), 7.71 (d, J = 7.1 Hz, 2H), 7.55 (s, 1H), 7.50 (d, J = 7.1 Hz, 1H), 7.29 (t, J = 7.5 Hz, 2H), 7.17 (t, J = 7.3 Hz, 2H), 7.03 (s, 1H), 6.98 (d, J = 7.3 Hz, 1H), 2.20 (s, 3H) |

| ¹³C NMR (100 MHz, DMSO-d6) | δ 138.02, 128.91, 127.84, 125.79, 125.18, 122.38, 99.67, 21.21 |

| HRMS (ESI) | Calculated for C₁₆H₁₅N₂: [M+H]⁺ 235.1230, Found 235.1234 |

Deeper Theoretical Understanding of Structure-Reactivity Relationships

Computational chemistry offers a powerful tool for understanding the fundamental principles governing the structure and reactivity of molecules like this compound. researchgate.net Future theoretical studies can provide valuable insights that complement experimental findings. researchgate.net

Key areas for theoretical investigation include:

Tautomerism and Conformational Analysis: Although N-methylation prevents annular tautomerism in this compound, theoretical calculations can explore the conformational preferences of the tolyl group relative to the pyrazole ring. nih.gov

Electronic Structure Analysis: Using methods like Density Functional Theory (DFT) to calculate molecular orbitals, electrostatic potential surfaces, and atomic charges to predict sites of electrophilic and nucleophilic attack. researchgate.net

Reaction Mechanism Elucidation: Modeling reaction pathways to understand the transition states and intermediates involved in various transformations, thereby aiding in the optimization of reaction conditions. mdpi.com

Substituent Effects: Systematically studying the impact of different substituents on the electronic properties and reactivity of the pyrazole core to establish clear structure-activity relationships. nih.govglobalresearchonline.net

These theoretical investigations will contribute to a more profound understanding of the molecule's behavior and guide the design of new experiments. researchgate.net

Emerging Non-Biological Applications in Diverse Chemical Fields

While pyrazoles are extensively studied for their biological activities, there is growing interest in their application in other areas of chemistry. mdpi.com Future research on this compound and its derivatives could focus on exploring these non-biological applications.

Potential areas of application include:

Materials Science: Investigating the use of this compound as a building block for the synthesis of novel polymers, liquid crystals, or organic light-emitting diodes (OLEDs), particularly if derivatives exhibit interesting photophysical properties like luminescence. rsc.org

Coordination Chemistry: Exploring the use of this compound as a ligand for the formation of metal complexes. mdpi.com The pyridine-like nitrogen atom of the pyrazole ring is a potential coordination site. mdpi.com These complexes could have applications in catalysis or as novel materials. mdpi.com

Supramolecular Chemistry: Studying the ability of this molecule to participate in non-covalent interactions, such as hydrogen bonding and π-stacking, to form well-defined supramolecular architectures. globalresearchonline.net

Agrochemicals: While related to biological activity, the development of pyrazole-based compounds for use as herbicides, insecticides, or fungicides represents a significant non-pharmaceutical application. globalresearchonline.netorientjchem.orgorientjchem.org

The diverse reactivity and tunable electronic properties of the pyrazole scaffold make it an attractive platform for the development of new functional molecules in a variety of fields. numberanalytics.com

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.